![molecular formula C9H10N2O B3042398 4-Amino-2-ethoxybenzonitrile CAS No. 609783-98-4](/img/structure/B3042398.png)
4-Amino-2-ethoxybenzonitrile
Overview
Description
“4-Amino-2-ethoxybenzonitrile” is a chemical compound with the molecular formula C9H10N2O . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Amino-2-ethoxybenzonitrile” consists of a benzene ring substituted with an amino group (NH2) and an ethoxy group (OC2H5) attached to a nitrile group (CN) .
Scientific Research Applications
Spectroscopy and Molecular Interaction Studies
REMPI and ZEKE-PFI Spectroscopy : 4-Amino-3-ethylbenzonitrile, a closely related compound, has been studied using 2-Colour REMPI and ZEKE-PFI spectroscopy. This research highlights the rich spectroscopy involving the Ph–Et rocking mode due to the ethyl substituent (Alejandro et al., 2006).
Surface-Enhanced Raman Scattering : Studies on surface-enhanced Raman scattering of 4-aminobenzonitrile, another related compound, have provided insights into the molecule's adsorption on silver surfaces, with implications for understanding molecular surface interactions (Park, Kim & Kim, 1993).
Chemical Dynamics and Molecular Structure
Intramolecular Charge Transfer : A study using quantum chemistry and quantum dynamics confirmed the existence of an ultrafast radiationless decay channel in 4-aminobenzonitrile, from the charge-transfer state to the locally excited state, offering insights into intramolecular charge transfer mechanisms (Perveaux et al., 2015).
Reversible Thermosalience : Crystals of 4-aminobenzonitrile undergo reversible thermosalient phase changes, with single-crystal diffraction studies elucidating the structural changes during this process (Alimi et al., 2018).
Potential Applications in Material Science
- Corrosion Inhibition : Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which share a similar structure to 4-Amino-2-ethoxybenzonitrile, have shown potential as corrosion inhibitors for mild steel, highlighting possible applications in material science (Verma, Quraishi & Singh, 2015).
Pharmaceutical and Antiviral Research
- Antiviral Prodrugs Development : Research involving base pairs with 4-amino-3-nitrobenzonitrile, a compound structurally related to 4-Amino-2-ethoxybenzonitrile, suggests potential in developing new mutagenic modified nucleosides as antiviral prodrugs (Palafox et al., 2022).
properties
IUPAC Name |
4-amino-2-ethoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-5H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQHEZCOHSKISW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-ethoxybenzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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